3,4-Dichlorobenzyl mercaptan

Vue d'ensemble

Description

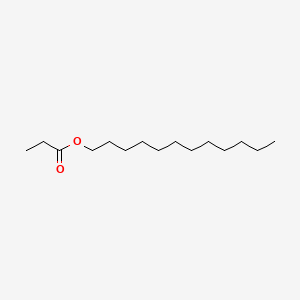

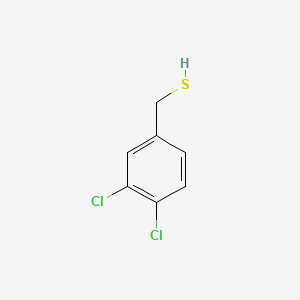

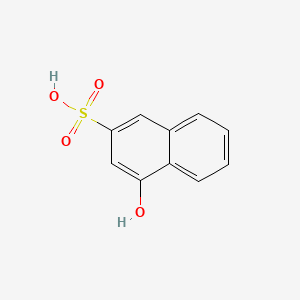

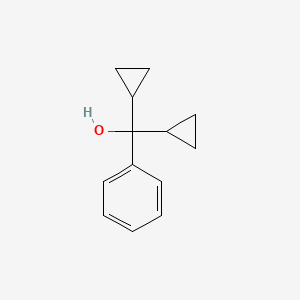

3,4-Dichlorobenzèneméthanethiol: est un composé organique de formule moléculaire C7H6Cl2S et de masse molaire de 193,09 g/mol . Il est également connu sous d'autres noms tels que 3,4-Dichlorobenzyl mercaptan et (3,4-dichlorophényl)méthanethiol . Ce composé est caractérisé par la présence de deux atomes de chlore et d'un groupe thiol lié à un cycle benzénique, ce qui en fait un intermédiaire précieux dans divers processus chimiques .

Applications De Recherche Scientifique

Le 3,4-Dichlorobenzèneméthanethiol a plusieurs applications en recherche scientifique, notamment:

Chimie: Utilisé comme intermédiaire dans la synthèse de divers composés organiques et pharmaceutiques.

Biologie: Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.

Médecine: Envisagé pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.

Industrie: Utilisé dans la production d'agrochimiques, de colorants et de polymères

5. Mécanisme d'action

Le mécanisme d'action du 3,4-Dichlorobenzèneméthanethiol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe thiol peut former des liaisons covalentes avec les résidus du site actif des enzymes, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. Cette interaction peut affecter diverses voies biochimiques et processus cellulaires .

Mécanisme D'action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It’s worth noting that the related compound, Dichlorobenzyl alcohol, is known to have antiseptic properties and its mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . .

Biochemical Pathways

It’s used as a reactant in the synthesis of substituted pyridazines , which suggests it may be involved in various biochemical reactions

Pharmacokinetics

Its solubility is known to be difficult in water , which could impact its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s known to be used in the synthesis of substituted pyridazines , suggesting it may have a role in the formation of these compounds.

Action Environment

The action of 3,4-Dichlorobenzyl mercaptan can be influenced by various environmental factors. For instance, it’s known to be incompatible with oxidizing agents . Additionally, it’s recommended to store this compound at room temperature and ensure good ventilation , suggesting that temperature and air quality could impact its stability and efficacy.

Analyse Biochimique

Biochemical Properties

3,4-Dichlorobenzyl mercaptan plays a significant role in biochemical reactions, particularly in the synthesis of substituted pyridazines and the improvement of semiconductor morphologies . It interacts with various enzymes and proteins, including those involved in proteomics research. The compound’s interactions are primarily characterized by its ability to form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing cell signaling and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level must be reached before significant effects are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism and the synthesis of substituted pyridazines . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the methionine metabolism pathway, affecting the production of sulfur-containing metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The transport and distribution of this compound can influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 3,4-Dichlorobenzèneméthanethiol implique généralement la chloration de dérivés du toluène suivie d'une thiolation. Une méthode courante est la réaction du 3,4-dichlorotoluène avec du sulfure d'hydrogène en présence d'un catalyseur tel que le chlorure d'aluminium . La réaction est effectuée sous des conditions de température et de pression contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle: Dans les milieux industriels, la production de 3,4-Dichlorobenzèneméthanethiol peut impliquer des processus de chloration et de thiolation à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions: Le 3,4-Dichlorobenzèneméthanethiol subit diverses réactions chimiques, notamment:

Oxydation: Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction: Le composé peut être réduit pour former les hydrocarbures correspondants.

Substitution: Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs:

Oxydation: Les agents oxydants courants incluent et .

Réduction: Les agents réducteurs tels que ou sont utilisés.

Substitution: Les nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés:

Oxydation: Formation de disulfures ou d'acides sulfoniques.

Réduction: Formation d'hydrocarbures.

Substitution: Formation de dérivés benzéniques substitués.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 3,4-Dichlorotoluène

- 3,4-Dichlorophénol

- 3,4-Dichlorobenzyl alcool

Comparaison: Le 3,4-Dichlorobenzèneméthanethiol est unique en raison de la présence à la fois d'atomes de chlore et d'un groupe thiol, ce qui lui confère une réactivité et des propriétés distinctes. Par rapport au 3,4-Dichlorotoluène, il a une réactivité plus élevée en raison du groupe thiol. Comparé au 3,4-Dichlorophénol, il a une solubilité et un comportement chimique différents en raison de l'absence d'un groupe hydroxyle .

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGBRSQPRQXALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189990 | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36480-40-7 | |

| Record name | 3,4-Dichlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36480-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036480407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)